![molecular formula C22H23FN2O2 B4761650 N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4761650.png)
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-288, is a novel compound that has been developed for the treatment of cognitive impairment associated with various neurological disorders.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is expressed in the brain and involved in cognitive function. Activation of the α7 nAChR by N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function in preclinical models of cognitive impairment. In addition, N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
Future research on N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings. In addition, further studies could investigate the potential of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research could investigate the potential of N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide for use in combination with other cognitive enhancers, such as cholinesterase inhibitors and memantine.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these models, N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to improve cognitive function, including memory, attention, and executive function.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-6-2-5-18(13-19)22(27)25-11-9-16(10-12-25)21(26)24-20-8-7-15-3-1-4-17(15)14-20/h2,5-8,13-14,16H,1,3-4,9-12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODXBPXHHMWSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.